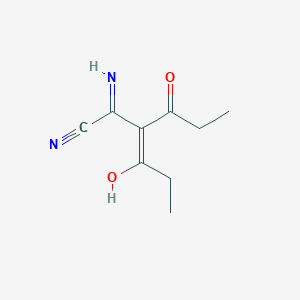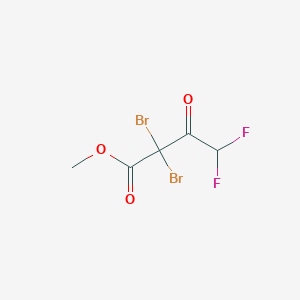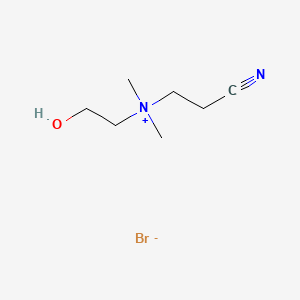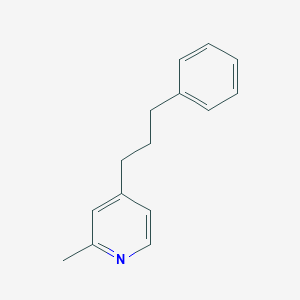![molecular formula C13H16O4 B14362675 8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane CAS No. 91625-14-8](/img/no-structure.png)
8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The spirocyclic framework imparts unique chemical and physical properties to the molecule, making it a valuable target for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane typically involves the reaction of phenoxymethyl derivatives with appropriate spirocyclic precursors. One common method involves the use of phenoxymethyl chloride and a spirocyclic diol under basic conditions to form the desired spirocyclic ether. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted spirocyclic ethers.
Applications De Recherche Scientifique
8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Another spirocyclic compound with similar structural features but different functional groups.
Spiro[4.4]nonane-1,6-dione: A spirocyclic ketone with distinct chemical properties.
Uniqueness
8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane is unique due to its phenoxymethyl group, which imparts specific reactivity and potential biological activity. This distinguishes it from other spirocyclic compounds and makes it a valuable target for research and development .
Propriétés
| 91625-14-8 | |
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
8-(phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane |
InChI |
InChI=1S/C13H16O4/c1-2-4-12(5-3-1)14-9-11-8-13(17-10-11)15-6-7-16-13/h1-5,11H,6-10H2 |
Clé InChI |
BBUGWHVMMVUGAD-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(O1)CC(CO2)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)

